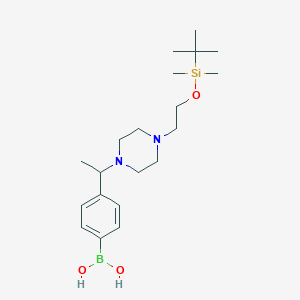

(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid

Beschreibung

This compound features a phenylboronic acid core connected via an ethyl linker to a piperazine moiety. The piperazine is substituted with a 2-((tert-butyldimethylsilyl)oxy)ethyl group, which serves as a hydroxyl-protecting moiety. The tert-butyldimethylsilyl (TBS) group enhances stability under acidic and basic conditions, making the compound suitable for multi-step synthetic routes requiring orthogonal protection strategies. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

[4-[1-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37BN2O3Si/c1-17(18-7-9-19(10-8-18)21(24)25)23-13-11-22(12-14-23)15-16-26-27(5,6)20(2,3)4/h7-10,17,24-25H,11-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBPTWIBJKUQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Overview

- Starting Materials : The synthesis begins with a phenylboronic acid derivative and a piperazine-based intermediate.

- Coupling Reaction : The piperazine intermediate is coupled with the phenylboronic acid derivative under appropriate conditions.

- Protection with TBDMS Group : The TBDMS group is introduced to protect the hydroxyl group, enhancing the compound's stability during subsequent reactions.

Detailed Synthesis Steps

Preparation of Piperazine Intermediate :

- React a suitable piperazine derivative with an ethyl halide to form the ethylpiperazine intermediate.

- Introduce the TBDMS group to the hydroxyl-containing side chain of the piperazine intermediate.

Coupling with Phenylboronic Acid Derivative :

- Use a palladium catalyst to facilitate the coupling reaction between the piperazine intermediate and the phenylboronic acid derivative.

- Ensure the reaction conditions are optimized for high yield and purity.

-

- Purify the final product using chromatography or crystallization techniques to achieve high purity.

Chemical Properties and Relevance

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly provided for this compound, but similar compounds have detailed molecular formulas (e.g., C20H37BN2O3Si for a related compound). |

| Molecular Weight | Not specified for this exact compound, but typically in the range of related boronic acids. |

| Protecting Group | TBDMS group enhances stability and facilitates selective transformations. |

| Reactivity | Highly reactive in Suzuki-Miyaura coupling reactions due to the boronic acid functional group. |

Applications in Organic Synthesis

This compound is primarily used in research settings for its potential in cross-coupling reactions. It serves as a building block for more complex molecules, particularly in the pharmaceutical industry where it aids in the synthesis of drug candidates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the boronic acid group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the piperazine ring and the aryl boronic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce boronate esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s ability to form stable complexes with various biomolecules makes it useful in medicinal chemistry for the development of new drugs. It can act as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism by which (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid exerts its effects involves the formation of stable boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The presence of the TBS protecting group ensures stability and selectivity in these interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid ()

- Key Features : Boc-protected piperazine directly attached to the phenyl ring.

- Comparison: The Boc group (tert-butoxycarbonyl) protects the piperazine nitrogen, contrasting with the TBS-protected hydroxyl in the target compound. Boc deprotection requires acidic conditions (e.g., TFA), whereas TBS removal necessitates fluoride ions (e.g., TBAF) .

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid ()

- Key Features : Boc-protected piperazine linked via a methylene group.

- Comparison :

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride ()

- Key Features : Unprotected piperazine with a methyl substituent and hydrochloride salt.

- Comparison :

- The absence of a protecting group increases piperazine basicity, affecting solubility and reactivity.

- Hydrochloride salt enhances aqueous solubility (molecular weight: 284.59), advantageous in biological assays.

- Ethyl linker matches the target compound, suggesting similar conformational flexibility .

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid ()

- Key Features : Propoxy linker and ethyl-substituted piperazine.

- Comparison :

Table 1: Structural and Functional Comparison

| Compound | Piperazine Substituent | Linker | Boronic Acid Form | Protecting Group |

|---|---|---|---|---|

| Target Compound | 2-((TBS)O)ethyl | Ethyl | Free acid | TBS (on hydroxyl) |

| 4-(4-Boc-piperazinyl)phenylboronic acid | Boc | None | Free acid | Boc (on nitrogen) |

| (4-((4-Boc-piperazinyl)methyl)phenyl)boronic acid | Boc | Methylene | Free acid | Boc (on nitrogen) |

| (4-(1-(4-Methylpiperazinyl)ethyl)phenyl)boronic acid HCl | Methyl | Ethyl | Free acid (HCl salt) | None |

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Storage Conditions | Reactivity Notes |

|---|---|---|---|

| Target Compound | ~400–450 (est.) | Dry, inert atmosphere | TBS deprotection via fluoride; boronic acid sensitive to protodeboronation |

| 4-(4-Boc-piperazinyl)phenylboronic acid | 320.19 | 2–8°C, sealed | Boc stable under basic conditions |

| (4-(1-(4-Methylpiperazinyl)ethyl)phenyl)boronic acid HCl | 284.59 | Room temperature | Hydrochloride salt improves solubility |

Biologische Aktivität

(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a complex boronic acid derivative, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development, especially as enzyme inhibitors and in targeting specific pathways related to diseases such as cancer.

- Molecular Formula : CHB NOSi

- Molecular Weight : 392.43 g/mol

- Melting Point : Predicted at approximately 478.7 °C

- Density : Approximately 1.05 g/cm³

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly proteasomes and kinases. The boronic acid moiety can form reversible covalent bonds with the active sites of these enzymes, effectively blocking their activity. This mechanism is crucial in the context of cancer treatment, where dysregulated kinase activity is a common theme.

1. Inhibition of Kinases

Research indicates that compounds similar to this compound can inhibit various kinases involved in cellular signaling pathways. For example:

- EGFR Inhibition : Compounds with similar structures have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.

- IC50 Values : Many boronic acid derivatives exhibit IC50 values in the low nanomolar range against target kinases, indicating potent activity.

2. Anticancer Properties

The compound's potential anticancer properties stem from its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. In vitro studies have demonstrated:

- Cell Line Studies : The compound has been tested on various cancer cell lines, showing a marked reduction in viability and increased apoptotic markers.

- Mechanistic Insights : Studies suggest that the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

Case Study 1: EGFR Mutant Inhibition

A study focusing on the inhibition of mutant forms of EGFR (e.g., L858R mutation found in non-small cell lung cancer) reported that similar boronic acid derivatives displayed enhanced binding affinity compared to wild-type EGFR. This specificity could lead to improved therapeutic outcomes for patients with specific mutations.

Case Study 2: Proteasome Inhibition

Another investigation highlighted the role of boronic acids in proteasome inhibition, which is critical for regulating protein degradation pathways involved in cancer progression. The study illustrated that compounds structurally related to this compound could disrupt proteasome function, leading to accumulation of pro-apoptotic factors.

Table 1: Comparison of Biological Activities

| Compound Name | Target Enzyme | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| Compound A | EGFR | 15 | Inhibition |

| Compound B | Proteasome | 25 | Induction of Apoptosis |

| (Current Compound) | EGFR | <10 | Enhanced Specificity |

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| EGFR Mutants | Enhanced binding affinity against L858R | Potential for targeted therapy |

| Proteasome | Disruption of protein degradation pathways | Increased apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes and reaction conditions to achieve high yields of this compound?

The synthesis involves multi-step reactions, including Suzuki-Miyaura cross-coupling for boronic acid integration and protection/deprotection strategies for the tert-butyldimethylsilyl (TBS) group. Key steps include:

- Piperazine functionalization : Reacting a tert-butoxycarbonyl (Boc)-protected piperazine precursor with a boronic acid-containing aryl halide using PdCl₂(PPh₃)₂ and t-Bu-XPhos as catalysts under inert conditions .

- TBS protection : Introducing the TBS group to stabilize the hydroxyethyl sidechain via silylation under anhydrous conditions .

- Yield optimization : Adjust reaction time (4–12 hours) and temperature (100°C) while monitoring purity via HPLC or TLC .

Q. How should this compound be stored to prevent degradation, and what stability tests are recommended?

- Storage : Seal under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation of the boronic acid group and hydrolysis of the TBS moiety .

- Stability monitoring : Conduct accelerated degradation studies (e.g., exposure to humidity, light, or elevated temperatures) and analyze by NMR or LC-MS to identify degradation byproducts (e.g., deboronated derivatives or TBS-deprotected intermediates) .

Q. What solvents and purification methods are compatible with this compound for in vitro assays?

- Solubility : Polar aprotic solvents like DMSO or methanol are preferred due to the boronic acid and piperazine moieties .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC with C18 columns. Avoid aqueous conditions during purification to prevent boronic acid dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different assay platforms (e.g., SPR vs. ITC)?

- Assay validation : Cross-validate results using orthogonal techniques (e.g., fluorescence polarization for competitive binding).

- Buffer optimization : Ensure consistent pH (4.6–6.5) and ionic strength to stabilize boronic acid-diol interactions .

- Data normalization : Account for compound solubility differences between platforms by pre-equilibrating solutions in assay buffers .

Q. What advanced analytical techniques are recommended for conformational analysis and target interaction studies?

- Structural characterization : Use X-ray crystallography or NOESY NMR to resolve the three-dimensional conformation, particularly the orientation of the TBS-protected ethylpiperazine chain relative to the boronic acid .

- Binding studies : Employ surface plasmon resonance (SPR) to measure on/off rates (kinetics) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

Q. What strategies mitigate side reactions during TBS deprotection in complex reaction mixtures?

- Selective deprotection : Use tetrabutylammonium fluoride (TBAF) in THF at 0°C to cleave the TBS group while preserving boronic acid integrity .

- Real-time monitoring : Track reaction progress via inline FTIR or ¹H NMR to prevent over-deprotection .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 385.26 g/mol (calculated) | |

| Solubility | >10 mM in DMSO | |

| Stability | Stable under inert gas (2–8°C, 6 months) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.